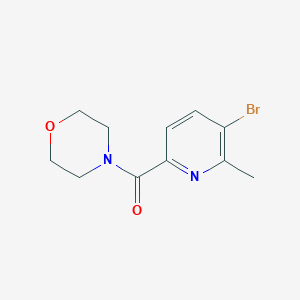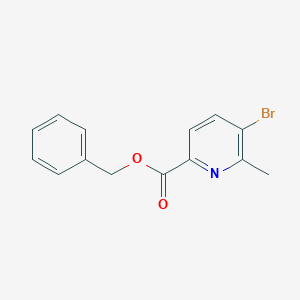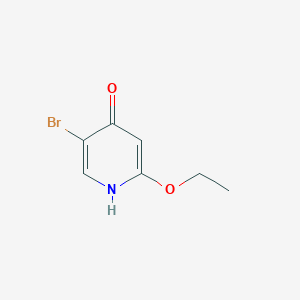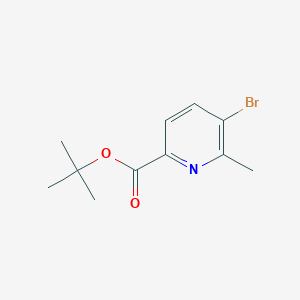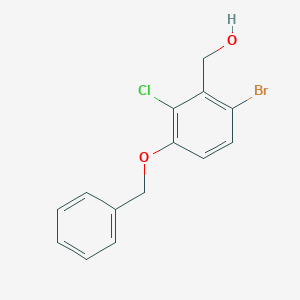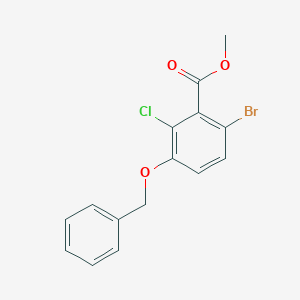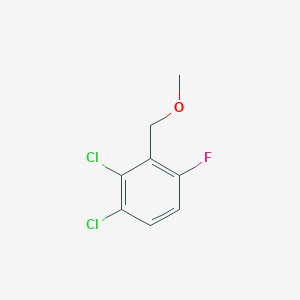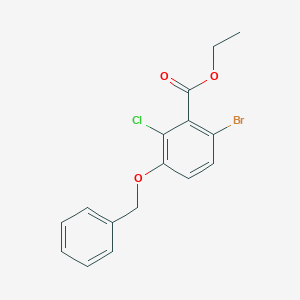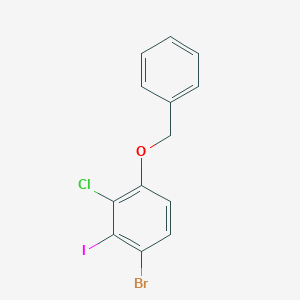
4,7-Dibromo-3-iodo-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3Br2IN2 . It has a molecular weight of 401.83 .
Synthesis Analysis
Indazole-containing derivatives, such as this compound, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Recent advances in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Br2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H, (H,11,12) . This indicates that the compound contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 401.83 .Applications De Recherche Scientifique
4,7-Dibromo-3-iodo-1H-indazole has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and biotechnology. In particular, it has been used as a ligand in the synthesis of transition metal complexes, which can be used for a variety of purposes, such as catalysis, drug delivery, and imaging. It has also been used as a reagent in the synthesis of organic compounds, such as peptides and nucleosides. Additionally, this compound has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives are known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4,7-Dibromo-3-iodo-1H-indazole in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is commercially available. Additionally, it is relatively stable and can be stored for extended periods of time. Finally, this compound has been studied extensively and its mechanism of action and potential effects are well understood.
However, there are some limitations to the use of this compound in laboratory experiments. First, the compound is highly toxic and should be handled with care. Additionally, the compound can be difficult to purify and can be degraded by certain solvents. Finally, the compound can be expensive to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the study of 4,7-Dibromo-3-iodo-1H-indazole. First, the compound could be further studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Additionally, this compound could be further studied for its potential use as a reagent in the synthesis of organic compounds, such as peptides and nucleosides. Finally, the compound could be further studied for its potential use in the synthesis of transition metal complexes, which could be used for a variety of purposes, such as catalysis, drug delivery, and imaging.
Méthodes De Synthèse
The synthesis of 4,7-Dibromo-3-iodo-1H-indazole can be accomplished in a number of ways. One of the most common methods is the direct bromination of 3-iodo-1H-indazole. This involves the reaction of 3-iodo-1H-indazole with bromine in an organic solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is purified by recrystallization. Other methods of synthesis include the reaction of 3-iodo-1H-indazole with bromine and an alkylating agent, such as diethyl sulfate, and the reaction of 3-iodo-1H-indazole with bromine and a base, such as sodium hydroxide.
Safety and Hazards
Propriétés
IUPAC Name |
4,7-dibromo-3-iodo-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWIBURNVLMAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




